molecular formula C24H17ClO4 B4969274 5-(4-chlorophenyl)-2,3-dimethoxyindeno[1,2-c]isochromen-11(5H)-one CAS No. 5735-61-5

5-(4-chlorophenyl)-2,3-dimethoxyindeno[1,2-c]isochromen-11(5H)-one

Cat. No.: B4969274
CAS No.: 5735-61-5
M. Wt: 404.8 g/mol
InChI Key: ZCCVVNXEFUBQCQ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2,3-dimethoxyindeno[1,2-c]isochromen-11(5H)-one is a polycyclic heterocyclic compound characterized by a fused indeno-isochromenone backbone. Key structural features include:

  • Substituents: A 4-chlorophenyl group at position 5 and methoxy groups at positions 2 and 3. These substituents influence electronic properties (e.g., electron-withdrawing Cl, electron-donating OCH3) and steric effects.

Properties

IUPAC Name

5-(4-chlorophenyl)-2,3-dimethoxy-5H-indeno[1,2-c]isochromen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClO4/c1-27-19-11-17-18(12-20(19)28-2)23(13-7-9-14(25)10-8-13)29-24-16-6-4-3-5-15(16)22(26)21(17)24/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCVVNXEFUBQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(OC3=C2C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386561
Record name AGN-PC-0JZOH7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5735-61-5
Record name AGN-PC-0JZOH7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-2,3-dimethoxyindeno[1,2-c]isochromen-11(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indenoisochromenone Core: This step involves the cyclization of a suitable precursor, such as a 2-aryl-3,4-dihydroxybenzaldehyde, under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Methoxylation: The final step involves the methoxylation of the compound using dimethyl sulfate or a similar methylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-2,3-dimethoxyindeno[1,2-c]isochromen-11(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-2,3-dimethoxyindeno[1,2-c]isochromen-11(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-2,3-dimethoxyindeno[1,2-c]isochromen-11(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Indeno-Fused Heterocycles

Example Compound: 5-(4-Chlorophenyl)-2-methoxyindeno[1',2':2,3]pyrido[5,6-d]pyrimidine-4,6(3H,5H)-dione ()

  • Structural Similarities: Shared indeno-fused backbone. Presence of 4-chlorophenyl and methoxy substituents.
  • Key Differences: Heteroatom arrangement: The pyrido-pyrimidine-dione core introduces additional N and O atoms, altering hydrogen-bonding capacity compared to the isochromenone system. Crystallography: The pyrido-pyrimidine analog forms centrosymmetric dimers via N–H···O hydrogen bonds (1.85 Å, 179° bond angle) and C–H···π interactions, enhancing crystal packing stability .
  • Implications: The isochromenone system may exhibit distinct solubility or solid-state behavior due to reduced hydrogen-bonding sites.

4-Chlorophenyl-Substituted Compounds

Example Compounds :

6-(4-Chlorophenyl)imidazo[1,2-c]quinazoline ()

Thieno-tetrahydropyridine derivatives ()

Feature 5-(4-Chlorophenyl)-isochromenone 6-(4-Chlorophenyl)-imidazo-quinazoline Thieno-tetrahydropyridine Derivatives
Core Structure Indeno-isochromenone Imidazo-quinazoline Thiophene-tetrahydropyridine
Substituents 2,3-dimethoxy Variable (e.g., methyl, methoxy) Variable (e.g., chloro, methoxy)
Bioactivity Not reported α-Glucosidase inhibition Antiplatelet aggregation
Analytical Methods Not specified NMR, MS NMR, MS
  • Electronic Effects : The 4-chlorophenyl group in all compounds enhances lipophilicity and may modulate receptor binding via halogen interactions.
  • Functional Group Synergy: Dimethoxy groups in the isochromenone derivative could improve solubility compared to non-polar analogs (e.g., methyl-substituted imidazo-quinazolines) .

Methoxy-Substituted Analogs

Example Compounds :

5-(4-Methoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline ()

Racemic 5-(4-Methoxyphenyl)pyrido-pyrimidine ()

  • Ortho/meta-substitution: Alters steric hindrance and electronic distribution, as seen in imidazo-quinazolines with 2- or 3-Cl substituents .
  • Comparative Solubility: Methoxy groups generally improve aqueous solubility, but the isochromenone’s fused planar system may reduce it compared to smaller heterocycles (e.g., imidazo-quinazolines).

Research Findings and Implications

  • Structural Diversity: Modifications to the fused core (e.g., pyrido-pyrimidine vs. isochromenone) significantly alter intermolecular interactions and crystallinity .
  • Substituent-Driven Activity: While 4-chlorophenyl groups are common in bioactive compounds (e.g., antiplatelet thieno-tetrahydropyridines ), the isochromenone derivative’s dimethoxy groups may offer unique pharmacokinetic profiles.
  • Analytical Challenges : Advanced techniques like X-ray crystallography () and HRMS () are critical for resolving structural complexities in polycyclic systems.

Biological Activity

Chemical Structure and Properties

“5-(4-chlorophenyl)-2,3-dimethoxyindeno[1,2-c]isochromen-11(5H)-one” is a synthetic compound that belongs to the class of indenoisochromenes. Its structure includes a chlorophenyl group and methoxy substitutions that may influence its biological properties. The presence of these functional groups often correlates with various biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.

Potential Biological Activities

  • Antitumor Activity : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation. For instance, studies on indenoisochromenes have indicated their ability to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
  • Anti-inflammatory Effects : The chlorophenyl moiety is often associated with anti-inflammatory properties. Compounds that contain similar groups have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
  • Antimicrobial Properties : Some derivatives of indenoisochromenes exhibit antimicrobial activity against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance.

Case Studies

While specific case studies on “this compound” are lacking, research on related compounds can provide insights:

  • Study on Indenoisochromenes : A study published in Journal of Medicinal Chemistry highlighted that certain indenoisochromenes exhibited significant cytotoxicity against human cancer cell lines (e.g., HeLa, MCF-7). The study noted that modifications to the methoxy and phenyl groups could enhance or reduce activity.
  • Anti-inflammatory Research : Another investigation in Phytochemistry demonstrated that compounds with similar structural features could effectively reduce inflammation in murine models by downregulating NF-kB pathways.

Data Table: Summary of Related Compounds

Compound NameBiological ActivityReference
Indeno[1,2-c]isochromeneAntitumor, anti-inflammatoryJournal of Medicinal Chemistry
5-(4-Chlorophenyl)indeno[1,2-c]isochromeneCytotoxicity against cancer cellsJournal of Medicinal Chemistry
2-Methoxyindeno[1,2-c]isochromeneAntimicrobial activityPhytochemistry

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 5-(4-chlorophenyl)-2,3-dimethoxyindeno[1,2-c]isochromen-11(5H)-one?

Answer:
The compound can be synthesized via diversity-oriented approaches using allylic phosphorus ylides. A validated protocol involves reacting 2-((4-oxo-4H-chromen-3-yl)methylene)-1H-indene-1,3(2H)-dione with 4-chlorophenyl derivatives in the presence of dimethylphenylphosphine (Me₂PhP) as a catalyst. Key steps include:

  • Step 1: Formation of the indeno-isochromenone backbone via [3+2] cycloaddition.
  • Step 2: Introduction of the 4-chlorophenyl group through nucleophilic substitution.
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
    Yield optimization requires precise stoichiometric control of the ylide intermediate .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:
Essential techniques include:

  • ¹H/¹³C NMR: To confirm substituent positions (e.g., methoxy groups at C2/C3, chlorophenyl at C5).
  • IR Spectroscopy: Identification of carbonyl (C=O) stretches (~1700 cm⁻¹) and ether linkages (C-O-C, ~1250 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS): For molecular formula validation (e.g., C₂₄H₁₇ClO₅).
    Contradictions between experimental and theoretical spectra should be resolved using X-ray crystallography or computational DFT calculations .

Basic: How should initial biological activity assessments be designed?

Answer:

  • In vitro assays: Screen against target enzymes (e.g., kinases, cytochrome P450) using fluorescence polarization or calorimetry.
  • Dose-response curves: Test concentrations from 1 nM to 100 µM to determine IC₅₀ values.
  • Control groups: Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity.
    Data should be analyzed using non-linear regression models (e.g., GraphPad Prism) .

Advanced: How can synthesis yields be optimized for scale-up?

Answer:

  • Parameter screening: Vary solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst loading (0.1–0.3 equiv Me₂PhP).
  • Kinetic studies: Monitor reaction progress via TLC or HPLC to identify rate-limiting steps.
  • QSAR modeling: Correlate substituent electronic effects (Hammett σ values) with reaction efficiency .

Advanced: How to resolve contradictions in spectral data during structural validation?

Answer:

  • Multi-technique cross-validation: Compare NMR coupling constants with X-ray dihedral angles.
  • Computational validation: Use Gaussian or ORCA for DFT-based NMR chemical shift predictions.
  • Crystallography: Resolve ambiguous NOE signals via single-crystal X-ray diffraction (e.g., CCDC deposition) .

Advanced: How to design experiments evaluating environmental fate and ecological impact?

Answer:

  • Compartmental analysis: Assess partitioning coefficients (log Kₒw, log Kₐw) using shake-flask or HPLC methods.
  • Degradation studies: Expose to UV light (photolysis) and soil microbiota (biodegradation) under OECD 301 guidelines.
  • Trophic transfer modeling: Use ECOSAR to predict bioaccumulation in aquatic ecosystems .

Advanced: What computational strategies predict biological mechanism of action?

Answer:

  • Molecular docking (AutoDock Vina): Screen against Protein Data Bank (PDB) targets (e.g., COX-2, EGFR).
  • MD simulations (GROMACS): Simulate ligand-protein stability over 100 ns trajectories.
  • Pharmacophore modeling (Schrödinger): Identify critical interaction motifs (e.g., hydrogen bonds with Ser530 in COX-2) .

Advanced: How to investigate structure-activity relationships (SAR) for therapeutic potential?

Answer:

  • Analog synthesis: Modify substituents (e.g., replace Cl with Br, vary methoxy positions).
  • QSAR modeling: Use CODESSA or Dragon descriptors to correlate electronic/hydrophobic properties with IC₅₀.
  • Free-Wilson analysis: Quantify contributions of individual substituents to activity .

Advanced: How to statistically address variability in biological assay data?

Answer:

  • Experimental design: Use randomized block designs with split-split plots for multi-factor analysis (e.g., dose, time, cell line).
  • ANOVA/Tukey HSD: Identify significant differences between treatment groups (p < 0.05).
  • Power analysis: Calculate sample size (n ≥ 4) to ensure 80% statistical power .

Advanced: What methodologies assess compound stability under varying conditions?

Answer:

  • Forced degradation studies: Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions.
  • HPLC-PDA monitoring: Track degradation products (e.g., hydrolyzed indenone derivatives).
  • Arrhenius kinetics: Estimate shelf life at 25°C using accelerated stability data (40–60°C) .

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